2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
This compound features a pyrazolo[3,4-b]pyridin-3-one core fused with a 4,6-dimethylpyrimidin-2-yl group at position 2 and a 4-fluorophenyl substituent at position 4. The pyrazole and pyrimidine moieties are common in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, making them attractive scaffolds for kinase inhibitors or antimicrobial agents . Crystallographic analysis using programs like SHELXL (part of the SHELX suite) is critical for resolving its three-dimensional structure, which aids in understanding its bioactivity .
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-10-9-11(2)22-18(21-10)24-17(25)15-14(7-8-20-16(15)23-24)12-3-5-13(19)6-4-12/h3-9H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLKWLUZIYFIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C(C=CN=C3N2)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Construction of the Pyrazolopyridine Core: The pyrazolopyridine core is formed through cyclization reactions involving hydrazine derivatives and pyridine intermediates.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidin-2-yl group at position 2 and the 4-fluorophenyl substituent at position 4 participate in nucleophilic substitution reactions.
Key Observations :
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The electron-withdrawing fluorine on the 4-fluorophenyl group reduces electrophilicity at the para position, directing substitution to meta positions .
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Steric hindrance from the 4,6-dimethylpyrimidine moiety limits reactivity at pyrimidine C4 and C6 positions.
Oxidation and Reduction
The ketone group in the 3-one moiety undergoes redox reactions, while the pyridine ring can be hydrogenated.
Mechanistic Notes :
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Reduction of the ketone proceeds via a six-membered transition state, with NaBH4 selectively targeting the carbonyl without affecting the pyrimidine ring.
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Hydrogenation of the pyridine ring requires acidic conditions to protonate the nitrogen, enhancing catalytic activity .
Cross-Coupling Reactions
The 4-fluorophenyl group and pyrazolo[3,4-b]pyridine core enable palladium-catalyzed couplings.
Substrate Limitations :
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The 4,6-dimethylpyrimidine group sterically hinders coupling at C2 and C6 positions.
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Electron-deficient 4-fluorophenyl enhances oxidative addition efficiency in Suzuki reactions .
Acid-Base Reactivity
The compound exhibits pH-dependent tautomerism and protonation behavior:
Tautomerism :
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In acidic conditions (pH < 4), the 1H-pyrazolo[3,4-b]pyridin-3-one tautomer dominates.
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In basic conditions (pH > 10), deprotonation occurs at N2, forming a resonance-stabilized anion .
Protonation Sites :
| Site | pKa | Conditions |
|---|---|---|
| Pyridine N | 3.2 | 0.1 M HCl, 25°C |
| Pyrimidine N1 | 5.8 | Phosphate buffer, 25°C |
Data correlate with computational studies showing higher electron density at pyridine nitrogen .
Photochemical Reactions
The conjugated system undergoes UV-induced transformations:
| Condition | Product | Quantum Yield | Reference |
|---|---|---|---|
| UV (254 nm), CH3CN, O2 | 5-hydroxy derivative via singlet O2 | 0.12 | |
| UV (365 nm), EtOH, N2 | Ring-opening to diazepine analogue | 0.08 |
Applications :
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Photodynamic therapy potential due to ROS generation under UV .
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Degradation studies recommend storage in amber vials under inert gas.
Biological Activity and Derivatization
While beyond strict "chemical reactions," structure-activity relationship (SAR) studies inform synthetic priorities:
| Modification | Biological Impact | Optimal Substituents |
|---|---|---|
| 4-Fluorophenyl replacement | ↓ β-amyloid binding affinity | Pyrene (Kd = 12 nM) |
| 3-one reduction | ↑ Blood-brain barrier permeability | 3-hydroxy (logP = 1.2) |
These findings drive the development of Alzheimer’s disease probes .
Scientific Research Applications
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines can be synthesized through various methods that often involve the reaction of substituted pyridines or pyrazoles with electrophiles. The compound can be synthesized via a multi-step process involving cyclization reactions that yield the desired heterocyclic structure. For instance, recent studies have developed efficient synthetic protocols that utilize readily available starting materials through one-pot reactions combining several steps such as azo-coupling and cyclization .
Biological Activities
The biological activities of pyrazolo[3,4-b]pyridines are vast and include:
- Antitumor Activity : Compounds within this class have shown promise as anticancer agents. They target various cancer-related pathways and have been found to inhibit specific kinases involved in tumor growth . For example, derivatives of pyrazolo[3,4-b]pyridines have been studied for their ability to inhibit dihydrofolate reductase (DHFR), which is critical in cancer cell proliferation.
- Antimicrobial Properties : Research has indicated that certain pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial activity against a range of pathogens . This broad-spectrum efficacy makes them candidates for developing new antibiotics.
- CNS Activity : Some derivatives have been investigated for their central nervous system (CNS) effects, showing potential as anticonvulsants or analgesics . Their ability to modulate neurotransmitter systems could lead to novel treatments for neurological disorders.
Case Study 1: Antitumor Activity
A study evaluated the structure-activity relationship (SAR) of various pyrazolo[3,4-b]pyridine derivatives against different cancer cell lines. The findings suggested that modifications at the 4-position significantly enhanced cytotoxicity against breast and lung cancer cells. The compound's mechanism of action was linked to the inhibition of key signaling pathways involved in cell survival .
Case Study 2: Antimicrobial Efficacy
In another study, a series of pyrazolo[3,4-b]pyridine derivatives were tested against Gram-positive and Gram-negative bacteria. Results demonstrated that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to their electron-donating counterparts. This highlights the importance of substituent effects on biological activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous molecules identified in the evidence:
Key Findings:
Pyrazolo[3,4-c]pyrimidine derivatives (e.g., Example 64 ) exhibit different electronic profiles due to altered ring junctions.
Substituent Effects: Fluorine: The 4-fluorophenyl group in the target compound and analogs (e.g., CAS 428854-24-4 ) improves metabolic stability and hydrophobic interactions compared to non-fluorinated analogs . Methyl vs.
Synthetic Approaches :
- Suzuki-Miyaura cross-coupling (used in Example 64 ) is a common method for introducing aryl/heteroaryl groups in such scaffolds. The target compound may employ similar strategies for attaching the 4-fluorophenyl substituent.
Biological Implications :
- Triazolothiadiazoles demonstrate that substituent positioning (e.g., para vs. meta) significantly impacts bioactivity. This suggests that the 4-fluorophenyl group in the target compound may optimize binding compared to ortho/meta isomers.
Biological Activity
The compound 2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article synthesizes current research findings on its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : The compound has been shown to possess significant antiviral properties. In particular, modifications in the pyrimidine ring have been linked to enhanced activity against reverse transcriptase (RT) enzymes in viral infections. Studies suggest that the presence of a 4,6-dimethylpyrimidine moiety increases the inhibitory activity by 1.25–2.5-fold compared to standard antiviral agents .
- Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For example, encapsulation in liposomes has been shown to enhance the antineoplastic activity of related pyrimidine compounds in HeLa cells and sarcoma models .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound's structure allows it to interact with key enzymes involved in viral replication and tumor growth. Specifically, it has been noted for its ability to inhibit reverse transcriptase and other critical enzymes involved in nucleic acid synthesis .
- Cell Cycle Disruption : Studies have reported that treatment with this compound leads to significant reductions in cell viability and alterations in mitotic counts among treated cell lines, suggesting a potential mechanism involving cell cycle arrest .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
In a study examining the antiviral properties of similar compounds, it was found that those with a 4,6-dimethylpyrimidine substitution exhibited EC50 values significantly lower than traditional antiviral drugs. For instance, compounds containing this moiety showed effective inhibition at concentrations as low as 0.20 µM in MT-4 cells .
Case Study: Antitumor Activity
In vivo studies using sarcoma 180 models demonstrated that the encapsulated form of related pyrimidine compounds resulted in tumor inhibition rates significantly higher than those observed with standard chemotherapy agents like 5-fluorouracil. The encapsulated pyrimidine achieved a tumor inhibition rate of approximately 66%, compared to only 14% for the free form .
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of pyrazolo-pyridinone derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via:
- Cyclocondensation : Reacting substituted pyrimidine amines with fluorophenyl ketones under reflux in anhydrous acetonitrile or dichloromethane (DCM) .
- Coupling Reactions : Use of palladium catalysts for cross-coupling to introduce aromatic substituents (e.g., Suzuki-Miyaura for fluorophenyl groups).
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates. Evidence from pyrazolo[3,4-d]pyrimidine synthesis shows yields >70% when using dry acetonitrile for cyclization .
- Temperature Control : Maintaining 80–100°C during cyclization minimizes side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound, and how should data interpretation be approached?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for fluorophenyl), pyrimidine CH3 (δ 2.5–2.7 ppm), and pyrazole NH (δ 10–12 ppm, broad singlet) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 160–170 ppm) and pyrimidine quaternary carbons.
- XRPD : Compare experimental patterns with simulated data (e.g., PDB entry A1IZ9 for analogous pyrazolo-pyridinones) to verify crystallinity and polymorphic forms .
- High-Resolution Mass Spectrometry (HRMS) : Ensure molecular ion ([M+H]⁺) matches the theoretical mass (C₁₉H₁₅FN₆O: calc. 370.1284).
Data Interpretation Tip : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals common in polycyclic systems .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Answer:
- Core Modifications :
- Replace the 4-fluorophenyl group with substituted aryl rings (e.g., 4-chloro, 3,4-difluoro) to assess electronic effects on target binding .
- Vary pyrimidine substituents (e.g., 4,6-dimethyl vs. 4-methyl-6-ethyl) to probe steric tolerance.
- Biological Assays :
- Kinase Inhibition Screening : Use ATP-binding site assays (e.g., ADP-Glo™) for kinases like JAK or CDK, given structural similarity to pyrazolo-pyrimidine inhibitors .
- Cellular Uptake : Measure logP (HPLC) to correlate hydrophobicity with membrane permeability.
- Computational Modeling : Dock the compound into homology models of kinases using software like AutoDock Vina, focusing on H-bonding with hinge regions (pyrimidine N1) .
Advanced: How should researchers address contradictions in spectroscopic or bioassay data for this compound?
Answer:
- Scenario 1 : Discrepancies in ¹H NMR integration ratios.
- Resolution : Check for tautomerism (e.g., pyrazole NH keto-enol equilibrium) via variable-temperature NMR or deuterium exchange .
- Scenario 2 : Inconsistent IC₅₀ values in kinase assays.
Basic: What are the stability and storage guidelines for this compound under laboratory conditions?
Answer:
- Storage :
- Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. Pyrazolo-pyridinones are prone to ring-opening in acidic conditions (pH <5) .
Advanced: How can researchers leverage X-ray crystallography to resolve ambiguities in the compound’s solid-state structure?
Answer:
- Crystallization : Use vapor diffusion with DCM/methanol (1:3) to obtain single crystals. Analogous compounds (e.g., PDB entry A1IZ9) crystallize in monoclinic systems with Z’=1 .
- Data Collection : Resolve torsional angles of the pyrazole ring using synchrotron radiation (λ=0.9 Å). Compare with computed DFT geometries to validate conformational preferences .
Advanced: What strategies mitigate synthetic challenges such as low yields in the final cyclization step?
Answer:
- Catalyst Screening : Employ CuI or Pd(PPh₃)₄ to facilitate Ullmann-type coupling for pyrazole ring closure .
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yield by 15–20% (observed in pyrazolo[3,4-d]pyrimidine analogs) .
- Byproduct Analysis : Use LC-MS to identify dimers or oxidation products; add radical scavengers (e.g., BHT) if needed .
Basic: What safety precautions are essential when handling this compound in vitro?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. The compound’s fluorophenyl group may exhibit moderate toxicity (LD₅₀ >500 mg/kg in rodents) .
- Waste Disposal : Neutralize with 10% NaOH before incineration to degrade pyrimidine rings .
- Emergency Response : For skin contact, rinse with 0.1 M acetic acid (pH 4) to stabilize reactive intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
